9H-Carbazol-3-ol
Overview
Description
9H-Carbazol-3-ol is a derivative of carbazole, a heterocyclic aromatic organic compound. It is one of the hydroxylated metabolites of 9H-carbazole, which can be produced by the action of biphenyl-utilizing bacteria . Carbazoles and their derivatives are known for their utility in various pharmacological applications and are also valuable in material science, medicinal chemistry, and supramolecular chemistry .
Synthesis Analysis
The synthesis of 9H-carbazoles can be achieved through several methods. One approach involves the photostimulated S(RN)1 substitution reaction with diarylamines as starting substrates, which can be obtained via Pd-catalyzed Buchwald-Hartwig reactions or Cu-catalyzed reactions . Another method includes a "transition-metal-free" synthesis using photostimulated SRN1 substitution reactions of 2′-halo[1,1′-biphenyl]-2-amines under mild conditions . Additionally, a high yielding and scalable procedure has been developed for the synthesis of 9H-carbazole-3,6-dicarbonitrile, which can be hydrolyzed to yield 9H-carbazole-3,6-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of 9H-carbazoles can be elucidated using techniques such as X-ray crystallography. For instance, the structure of a 9-(pyridin-2-yl)-9H-carbazole palladacycle intermediate was confirmed by this method . The crystal structure of 3-benzothiazole-9-ethyl carbazole, a related compound, was determined to belong to the orthorhombic crystal system with specific cell parameters .
Chemical Reactions Analysis
9H-carbazoles can undergo various chemical reactions, including ortho-arylation via palladium(II)-catalyzed C–H bond activation . The process shows functional group tolerance and involves key intermediates like palladacycles. The directing group in this reaction, pyridinyl, can be removed, demonstrating the versatility of the synthetic approach .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9H-carbazoles and their derivatives are diverse. For example, poly(3,9-carbazole) and low-molar-mass glass-forming carbazole compounds exhibit glass transition temperatures ranging from 35 to 157 °C and ionization potentials between 5.45 to 5.97 eV . The oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers display tunable lower critical solution temperatures in water, indicating their thermoresponsive nature . The fluorescence spectra of 3-benzothiazole-9-ethyl carbazole with bovine serum albumin (BSA) suggest potential applications in bioimaging .
Scientific Research Applications
Biotransformation and Derivative Synthesis
9H-Carbazol-3-ol is a significant metabolite produced by biphenyl-utilizing bacteria, which have been explored for their ability to convert 9H-carbazole into various hydroxylated metabolites, including 9H-carbazol-3-ol. This process is crucial for obtaining different derivatives of 9H-carbazole with potential pharmacological applications. Such bacterial biotransformation has been analyzed for not only 9H-carbazole but also for its structural analogs, leading to the identification of new compounds with potential biological activities (Waldau et al., 2009) (Waldau et al., 2009).
Antimicrobial and Anticancer Activities
9H-Carbazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of these compounds in developing new antibacterial and antifungal agents. Specific derivatives prepared from 9H-carbazole demonstrated significant antimicrobial properties, highlighting the therapeutic potential of 9H-carbazole-based compounds in treating infections (Salih et al., 2016). Additionally, certain 9H-carbazole derivatives have shown cytotoxic activities against cancer cell lines, indicating their potential use in cancer therapy (Caruso et al., 2012).
Material Science and Optoelectronics
In the field of material science and optoelectronics, 9H-carbazol-3-ol derivatives have been utilized as building blocks for developing novel materials with high triplet energy, suitable for use as host materials in blue phosphorescent organic light-emitting diodes (OLEDs). Such materials demonstrate high glass transition temperatures, thermal stability, and are characterized by their ability to achieve high device efficiencies and brightness in OLED applications (Tsai et al., 2009).
Fluorescence Sensing
Furthermore, 9H-carbazol-3-ol derivatives have been explored for their fluorescence sensing characteristics, especially in environmental protection, biosensing, and toxins detection. Novel polyaniline derivatives have been prepared to demonstrate excellent fluorescence properties in detecting both acids and amines, expanding the application scope of these materials in multi-functional chemosensors (Qian et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9H-carbazol-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKXHZSORLSPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20224387 | |
Record name | 3-Hydroxycarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20224387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Carbazol-3-ol | |
CAS RN |
7384-07-8 | |
Record name | 3-Hydroxycarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxycarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20224387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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